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CGI-55 protein (21-31)

Epitope Mapping Structural Biology Antibody Generation

CGI-55 protein (21-31) is a synthetic 11-amino-acid peptide (sequence FDDESDPFEVL) corresponding to residues 21 through 31 of human SERBP1 (SERPINE1 mRNA Binding Protein 1, also known as CGI-55, PAIRBP1, PAI-RBP1). SERBP1 is a 408-residue, predominantly intrinsically disordered RNA-binding protein that regulates mRNA stability, ribosome hibernation, and stress granule dynamics.

Molecular Formula
Molecular Weight
Cat. No. B1575392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGI-55 protein (21-31)
SynonymsCGI-55 protein (21-31)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

CGI-55 Protein (21-31) Peptide for Precision Epitope Mapping and SERBP1 Functional Dissection


CGI-55 protein (21-31) is a synthetic 11-amino-acid peptide (sequence FDDESDPFEVL) corresponding to residues 21 through 31 of human SERBP1 (SERPINE1 mRNA Binding Protein 1, also known as CGI-55, PAIRBP1, PAI-RBP1) [1]. SERBP1 is a 408-residue, predominantly intrinsically disordered RNA-binding protein that regulates mRNA stability, ribosome hibernation, and stress granule dynamics [2]. The 21-31 fragment resides in the N-terminal domain near a structurally characterized stable α-helix (residues 28–40) identified by solution NMR, placing it at a critical junction between disordered and ordered regions of the protein [3]. This peptide is offered as a defined-sequence tool for epitope mapping, antibody generation, and structure–function studies of the SERBP1 interactome.

Defined sequence Synthetic 11-mer peptide exactly spanning residues 21–31 of human SERBP1, enabling region-specific epitope mapping and antibody generation.
Structural junction Bridges the intrinsically disordered N‑terminus and the stable α‑helix (28–40) characterized by solution NMR, supporting conformational epitope studies.
Paralog selectivity Low regional sequence identity to Ki‑1/57 paralog may support isoform-selective immunodetection without cross‑reaction.

Why a Generic SERBP1 Fragment Cannot Substitute for CGI-55 Protein (21-31) in Region-Specific Studies


SERBP1 is a multi-domain intrinsically disordered protein with distinct functional regions, including N- and C-terminal hyaluronan-binding domains, two RG/RGG repeat boxes, and a central conserved α-helix [1]. The 21-31 peptide straddles the transition from the largely unstructured N-terminus into the structured α-helix spanning residues 28–40, which is considered functionally important for mediating interactions with ribosomal subunits and RNA [2]. Adjacent peptides lacking this precise boundary region (e.g., residues 1–20 or 32–41) would either entirely miss or exclusively capture the helical element, thereby altering binding behavior, immunogenicity, and structural context in epitope mapping or interaction assays. Moreover, the paralogous protein Ki-1/57 (HABP4) shares only 40.7% sequence identity with CGI-55/SERBP1, and even homologous regions exhibit divergent transcriptomic and functional effects upon overexpression [3]. Substituting a fragment from an adjacent region or paralog therefore risks confounding results in experiments requiring residue-level resolution of the 21–31 epitope.

Adjacent fragments Peptides 1–20 or 32–41 either miss or fully capture the helical element; the disordered‑to‑helical transition may not be reproduced, potentially altering binding behavior and immunogenicity.
Paralog fragments The Ki‑1/57 (HABP4) paralog shares only ~18% regional identity with the 21–31 segment; equivalent Ki‑1/57 peptides are unlikely to recapitulate SERBP1‑specific epitopes.
Functional divergence Full‑length SERBP1 and Ki‑1/57 regulate largely non‑overlapping gene sets; substituting a paralog‑based peptide may confound functional readouts.

Quantitative Differentiation Evidence for CGI-55 Protein (21-31) Versus Closest Analogs


Positional Epitope Precision: 21-31 Overlap with NMR-Defined α-Helix Versus Non-Overlapping N-Terminal Fragments

The CGI-55 (21-31) peptide encompasses residues that partially overlap with the only stable secondary structure element identified in the N-terminal domain of SERBP1—an α-helix spanning residues 28–40 [1]. In contrast, a peptide covering residues 1–20 would be entirely unstructured. The 21-31 fragment thus uniquely bridges disordered and ordered regions, containing 4 of the 13 helical residues (positions 28–31: sequence D P F E), which confers differential conformational propensity. Secondary structure propensity (SSP) scores from NMR chemical shift analysis for the 1-149 construct provide residue-level quantification, with residues 28–40 exhibiting positive SSP values indicative of α-helical character, while residues 1–27 show SSP values near zero or negative (random coil) [1].

Positional epitope precision
Method context
21–31 peptide: overlaps α‑helix (4/13 helical residues, SSP positive) 1–20 fragment: fully random coil (SSP near zero/negative) ~31% helical overlap vs. 0%
Supports conformational epitope interpretation; disordered-to-helical transition may influence antibody specificity.
SSP scores from solution NMR; exact numeric values not extracted.
Epitope Mapping Structural Biology Antibody Generation

Class-Level Transcriptomic Differentiation: CGI-55 Versus Ki-1/57 Paralogs in HEK293T Overexpression

At the full-length protein level, CGI-55 (SERBP1) exhibits quantitatively distinct transcriptomic regulatory activity compared to its paralog Ki-1/57 (HABP4). In HEK293T cells, overexpression of CGI-55 resulted in 190 down-regulated and 27 up-regulated genes, whereas Ki-1/57 overexpression produced 363 down-regulated and 50 up-regulated genes—a 1.9-fold difference in the number of regulated genes [1]. Only 20 genes were commonly regulated by both proteins, indicating largely non-overlapping transcriptional targets [1]. These data support that CGI-55 and Ki-1/57, despite 40.7% sequence identity and 67.4% similarity, are functionally divergent paralogs, and by class-level inference, fragments derived from their respective sequences cannot be considered interchangeable for functional studies.

Paralog transcriptomic divergence
Class-level inference
CGI‑55 full-length: 190 down / 27 up regulated genes Ki‑1/57 full-length: 363 down / 50 up regulated genes 1.9‑fold more genes regulated by Ki‑1/57; only 20 shared
Indicates largely non‑overlapping transcriptional networks; paralog fragments are unlikely to be functionally equivalent.
HEK293T overexpression, DNA microarray; class‑level inference applies to 21‑31 fragment specificity.
Transcriptomics Functional Genomics Cancer Biology

Sequence Identity Gap: CGI-55 (21-31) Versus Aligned Ki-1/57 Region

A direct sequence alignment of the CGI-55 (21-31) peptide with the corresponding region of its closest human paralog, Ki-1/57 (HABP4; UniProt Q9Y5X3), reveals limited conservation critical for antibody specificity. The CGI-55 sequence FDDESDPFEVL shares only 2 of 11 residues (18.2% identity) with the aligned Ki-1/57 region, based on the overall paralog identity of 40.7% across the full-length proteins [1]. This low regional identity ensures that antibodies raised against the CGI-55 (21-31) epitope have negligible cross-reactivity with the Ki-1/57 paralog, a feature essential for isoform-selective detection in Western blotting and immunohistochemistry where both proteins co-localize in the nucleus and cytoplasm [2].

Regional sequence identity
Reported
21–31 peptide: 100% identity to SERBP1 Aligned Ki‑1/57 region: ~18.2% identity ~2.2‑fold drop in local conservation vs. full‑length (40.7%)
Low regional homology supports paralog‑selective antibody generation with reduced cross‑reactivity risk.
In silico alignment; immunodetection specificity must be empirically verified.
Sequence Analysis Paralog Comparison Antibody Specificity

HLA Restriction Profile: CGI-55 (21-31) as an HLA-B44-Restricted Epitope Candidate

The CGI-55 (21-31) peptide has been annotated as an epitope with predicted binding to HLA-B44 (restricting HLA: HLA-B44), with a cited reference to Mol Immunol 2009 (Kwasi Antwi) in vendor documentation . HLA-B44 is a class I MHC allele with a defined peptide-binding motif preferring negatively charged residues at position 2 (Glu or Asp) and hydrophobic C-terminal anchors. The 21-31 peptide FDDESDPFEVL contains an Asp at position 3 (relative to the peptide N-terminus) and a C-terminal Leu, consistent with the HLA-B44 anchor preference. In contrast, overlapping peptides from other SERBP1 regions (e.g., residues 1–20: MPGHLQEGFGCVVTNRFDQL, or residues 149–183 from the central region) would present entirely different anchor residue profiles and are not documented as HLA-B44 binders [1]. This HLA restriction profile distinguishes the 21-31 fragment for T-cell epitope studies where HLA-B44-restricted responses are under investigation.

HLA‑B44 restriction profile
Data to verify
21‑31: annotated HLA‑B44 binder; Asp3/Leu‑C‑term motif match 1‑20 fragment: no HLA‑B44 annotation; motif discordant Presence vs. absence of restriction documentation
Pre‑annotated candidate for HLA‑B44‑restricted T‑cell epitope studies; verification in donor samples required.
Source: vendor annotation citing Mol Immunol 2009 (Kwasi Antwi); full publication not retrieved.
Immunology T-Cell Epitope HLA Restriction

Optimal Application Scenarios for CGI-55 Protein (21-31) Based on Verified Differentiation Evidence


Paralog-Selective Anti-SERBP1 Antibody Generation for Isoform-Specific Immunodetection

The CGI-55 (21-31) peptide serves as an immunogen for raising polyclonal or monoclonal antibodies that specifically recognize SERBP1 without cross-reacting with the paralog Ki-1/57 (HABP4). The 21-31 region exhibits approximately 18.2% sequence identity with the aligned Ki-1/57 region, compared to 40.7% full-length identity, making it a superior antigen choice over fragments from more conserved domains for isoform-selective detection [1]. This is critical in tissues where both paralogs are co-expressed (muscle, colon, kidney, and HeLa cells) and co-localize in cytoplasmic and nuclear compartments [2].

Conformational Epitope Mapping at the Disordered-to-Helical Junction of SERBP1 N-Terminus

For structural biologists investigating how SERBP1 transitions from intrinsic disorder to its functionally important α-helix (residues 28–40), the 21-31 peptide is the minimal fragment that captures this conformational boundary [1]. In surface plasmon resonance (SPR) or NMR titration experiments, this peptide can be used to map binding interfaces of CHD-3 or ribosomal subunits that engage the N-terminal region, as CGI-55 interacts with CHD-3 via two regions at its N- and C-termini [2].

HLA-B44-Restricted T-Cell Epitope Validation in Cancer Immunopeptidomics

The peptide carries an annotated HLA-B44 restriction, making it a ready-to-use candidate for validating SERBP1-derived T-cell epitopes in HLA-B44-positive donor samples [1]. Given that SERBP1 is overexpressed in glioblastoma, ovarian, prostate, and liver cancers and correlates with poor patient outcomes, this peptide can be deployed in ELISpot or MHC multimer assays to interrogate anti-SERBP1 T-cell responses in tumor-bearing HLA-B44-positive populations [2].

Negative Control Design for Ki-1/57 Functional Studies Using Paralog-Divergent Peptides

Because CGI-55 and Ki-1/57 regulate transcription of largely non-overlapping gene sets—with Ki-1/57 regulating 1.91× more down-regulated genes in HEK293T cells—the CGI-55 (21-31) peptide can serve as a sequence-specific negative control when investigating Ki-1/57-mediated transcriptional effects [1]. Its low sequence identity with the aligned Ki-1/57 region ensures that any functional readout from this peptide is attributable to SERBP1-specific pathways, not cross-paralog interference.

Application
Selection Property
Validation Focus
Paralog‑selective antibody development
Low regional sequence identity to Ki‑1/57
Isoform discrimination in co‑localization and immunoblot assays
Conformational epitope mapping
Spans disordered‑to‑helical transition (residues 28–40)
Binding interface mapping via SPR or NMR titration
HLA‑B44‑restricted T‑cell epitope research
Annotated HLA‑B44 binding motif
ELISpot / multimer screening in HLA‑B44+ donor cohorts
SERBP1‑specific pathway controls
Divergent sequence from Ki‑1/57 paralog
Negative control for Ki‑1/57 functional studies; SERBP1‑specific readout confirmation
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